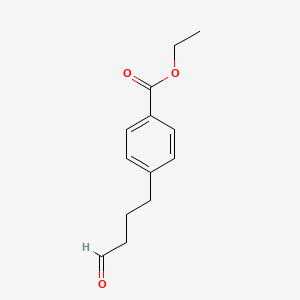
Ethyl 4-(4-oxobutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-oxobutyl)benzoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Ethyl 4-(4-oxobutyl)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves esterification of 4-(4-oxobutyl)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or coupling via Steglich esterification using DCC/DMAP. Critical conditions include temperature control (60–80°C for acid catalysis) and anhydrous environments to prevent hydrolysis. Oxidation of a pre-functionalized butyl chain (e.g., 4-hydroxybutyl) to the ketone using Jones reagent or PCC may also be employed. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (1.2–1.5 equivalents of alcohol for esterification) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer:
- ¹H NMR : A triplet at δ ~2.5–2.7 ppm (CH₂ adjacent to ketone), a singlet at δ ~3.7 ppm (ester CH₃CH₂O), and aromatic protons at δ ~7.8–8.1 ppm (para-substituted benzoate).
- ¹³C NMR : A carbonyl signal at δ ~207 ppm (ketone) and ~167 ppm (ester C=O).
- IR : Strong peaks at ~1720 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching m/z = 234.3 (calculated for C₁₃H₁₄O₃). Cross-validate with elemental analysis .
Advanced Research Questions
Q. How can researchers address contradictions in reported physical properties (e.g., solubility, melting point) of this compound across studies?
- Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. To resolve:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity.
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX suite) can confirm molecular packing and polymorphism .
- Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .
Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., ketone carbonyl) and nucleophilic regions (e.g., ester oxygen).
- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Docking Studies : If biologically active, simulate interactions with enzymes (e.g., oxidoreductases) using AutoDock Vina .
Q. In multi-step syntheses, what strategies mitigate side reactions (e.g., keto-enol tautomerism) during functionalization of this compound?
- Methodological Answer:
- Protecting Groups : Temporarily protect the ketone as a ketal (e.g., ethylene glycol/H⁺) before introducing reactive groups.
- Low-Temperature Conditions : Perform reactions at 0–5°C to suppress tautomerization.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate enol forms and adjust reaction parameters dynamically .
Q. Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Experimental Setup : Prepare buffer solutions (pH 2–12) and incubate the compound at 25–60°C. Sample aliquots at timed intervals.
- Analytical Tools : Quantify degradation via UV-Vis (λ_max ~270 nm for aromatic ring) or LC-MS.
- Kinetic Modeling : Fit data to first-order decay models to calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .
Q. What mechanistic insights can be gained from comparing the reactivity of this compound with its structural analogs (e.g., ethyl 4-(4-oxocyclohexyl)benzoate)?
- Methodological Answer:
- Steric and Electronic Analysis : Use Hammett plots to correlate substituent effects (σ values) on reaction rates.
- Cyclic Voltammetry : Compare redox potentials to assess electron-withdrawing/donating impacts of the oxobutyl vs. oxocyclohexyl groups.
- Theoretical Studies : Conduct NBO (Natural Bond Orbital) analysis to quantify conjugation between the ketone and aromatic ring .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
ethyl 4-(4-oxobutyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)12-8-6-11(7-9-12)5-3-4-10-14/h6-10H,2-5H2,1H3 |
Clave InChI |
WIUWXKUFRLNZSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















